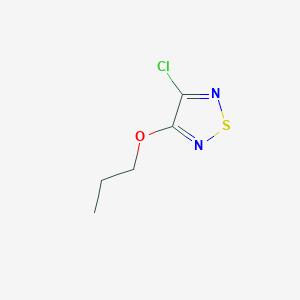

3-Chloro-4-propoxy-1,2,5-thiadiazole

Description

Significance of Nitrogen and Sulfur Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the largest and most varied class of organic compounds. Among these, structures incorporating both nitrogen and sulfur atoms are of profound importance in chemistry. openmedicinalchemistryjournal.comscienceopen.com These N-S heterocycles exhibit unique physicochemical properties and reactivity that differ significantly from their carbocyclic counterparts, owing to the presence of heteroatoms with available lone pairs of electrons and distinct electronegativity compared to carbon. openmedicinalchemistryjournal.com

The presence of nitrogen and sulfur within a cyclic framework is a common feature in a vast number of biologically active molecules and functional materials. nih.govmdpi.com More than 85% of all biologically active chemical entities contain a heterocycle. nih.gov This prevalence is due to the ability of heteroatoms to engage in hydrogen bonding, modulate properties like lipophilicity and solubility, and serve as versatile scaffolds for building complex molecular architectures. nih.gov Consequently, N-S heterocycles are integral to numerous industries, finding applications as pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. scienceopen.comisres.org Their unique structural and electronic features continue to attract significant interest from researchers aiming to discover novel compounds with enhanced therapeutic or material properties. openmedicinalchemistryjournal.com

Overview of the 1,2,5-Thiadiazole (B1195012) Core Structure and Its Unique Properties

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing two carbon atoms, two nitrogen atoms, and one sulfur atom. isres.org The parent compound is a colorless liquid that is thermally stable and soluble in water and various organic solvents. chemicalbook.com It possesses a planar structure, a feature common to many aromatic systems.

The arrangement of the heteroatoms in the 1,2,5-thiadiazole ring imparts a set of distinct properties. The inductive effect of the sulfur atom, combined with the two nitrogen atoms, results in a molecule with a very weak basic character and relatively high aromaticity. isres.orgchemicalbook.com This inherent stability is a key characteristic of the ring system. chemicalbook.com Thiadiazoles are known to be valuable components in coordination chemistry, acting as ligands for metal ions, and have potential applications in materials science, including organic conductors and sensors. doi.orgutq.edu.iq

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₂N₂S | nih.gov |

| Molecular Weight | 86.12 g/mol | nih.gov |

| Boiling Point | 94 °C | chemicalbook.com |

| Melting Point | -50.1 °C | chemicalbook.com |

| Density | 1.268 g/mL | chemicalbook.com |

| pKa | -4.90 | chemicalbook.com |

| Dipole Moment | 1.56 D | chemicalbook.com |

Electronic Structure and Aromaticity Considerations of 1,2,5-Thiadiazoles

The 1,2,5-thiadiazole ring is considered an electron-deficient aromatic system. Its aromaticity, which contributes to its high stability, arises from the delocalization of six π-electrons over the five-membered ring, conforming to Hückel's rule. The electron-withdrawing nature of the nitrogen atoms and the participation of sulfur's d-orbitals influence the electron distribution within the ring. This results in a π-electron system that is less electron-rich than benzene (B151609) but stable.

The high electron density in the π-orbitals compared to the nitrogen lone pairs is responsible for the ring's low basicity. chemicalbook.com The nitrogen atoms are not readily protonated or alkylated due to this electronic arrangement. chemicalbook.com The aromatic nature of the thiadiazole ring allows for good π-electron conjugation, making it a useful electron-withdrawing component in larger conjugated systems, a property exploited in the design of materials for organic electronics, such as field-effect transistors. utq.edu.iqnih.gov Theoretical and spectroscopic studies, including UV-photoelectron spectroscopy, have been employed to investigate the molecular orbitals and ionization energies of substituted 1,2,5-thiadiazoles, providing deeper insight into their electronic structure. researchgate.net

Contextualization of 3-Chloro-4-propoxy-1,2,5-thiadiazole within the Thiadiazole Chemical Space

The compound this compound is a disubstituted derivative of the core 1,2,5-thiadiazole ring. While specific research on this exact molecule is not extensively published, its position within the broader family of thiadiazoles can be understood by examining its constituent parts and comparing it to related, well-studied analogues.

The molecule features two key substituents at the 3 and 4 positions of the carbon backbone:

A Chloro Group (-Cl): This halogen atom is an electron-withdrawing group and a versatile synthetic handle. The carbon-chlorine bond in chloro-substituted thiadiazoles is susceptible to nucleophilic substitution, allowing the chlorine to be replaced by other functional groups (e.g., amines, alkoxides). This reactivity makes chloro-thiadiazoles valuable intermediates in organic synthesis. For example, 3,4-dichloro-1,2,5-thiadiazole (B139948) is a known precursor for various derivatives. wikipedia.orgfishersci.ca

A Propoxy Group (-OCH₂CH₂CH₃): This is an alkoxy group, which is generally considered electron-donating through resonance. The presence of this group would modulate the electronic properties of the thiadiazole ring, influencing its reactivity and physical properties.

The combination of an electron-withdrawing chloro group and an electron-donating propoxy group creates an asymmetric electronic environment on the thiadiazole ring. This compound can be viewed as a chemical intermediate for the synthesis of more complex molecules. Its structural motif is analogous to other 3-chloro-4-substituted-1,2,5-thiadiazoles, such as 3-chloro-4-morpholino-1,2,5-thiadiazole, which serves as a key intermediate in the synthesis of the beta-blocker drug Timolol. nbinno.com The chloro group provides a reactive site for further chemical elaboration, while the propoxy group defines the other side of the molecule. Therefore, this compound is best contextualized as a potential building block in medicinal chemistry or materials science, designed for subsequent chemical modification.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇ClN₂OS |

| Molecular Weight | 178.64 g/mol |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7ClN2OS |

|---|---|

Molecular Weight |

178.64 g/mol |

IUPAC Name |

3-chloro-4-propoxy-1,2,5-thiadiazole |

InChI |

InChI=1S/C5H7ClN2OS/c1-2-3-9-5-4(6)7-10-8-5/h2-3H2,1H3 |

InChI Key |

RYSLLBWYULVWIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=NSN=C1Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Propoxy 1,2,5 Thiadiazole

Reactivity of the Halogen (Chlorine) Moiety

The chlorine atom at the C3 position of the thiadiazole ring is activated towards substitution reactions due to the electron-deficient nature of the heterocyclic ring. This activation facilitates both nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The chlorine atom in 3-Chloro-4-propoxy-1,2,5-thiadiazole is susceptible to displacement by various nucleophiles. This reactivity is analogous to that of other 3-chloro-1,2,5-thiadiazole (B1282117) derivatives, which readily undergo nucleophilic aromatic substitution. The electron-withdrawing effect of the two nitrogen atoms and the sulfur atom in the thiadiazole ring lowers the electron density at the carbon atoms, making them electrophilic and prone to attack by nucleophiles.

The general reaction can be represented as: this compound + Nu-H → 3-(Nu)-4-propoxy-1,2,5-thiadiazole + HCl

Where Nu-H represents a nucleophile such as an amine, alcohol, or thiol.

nih.govresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net| Starting Material | Nucleophile | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole (B1299824) | p-Methoxyphenylboronic acid (hydrolysis product) | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O/MeOH, rt, 24h | 75% | |

| 3-Chloro-5-aryl-1,2,4-thiadiazole | Methanol | 3-Methoxy-5-aryl-1,2,4-thiadiazole | K₂CO₃, reflux | - |

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-Cl Bond

The C-Cl bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-thiadiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl linkages. While specific examples for the propoxy derivative are not documented, the Suzuki coupling of other chloro-thiadiazoles is well-established. For instance, 3,5-dichloro-1,2,4-thiadiazole has been successfully coupled with various arylboronic acids. nih.govresearchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields. Microwave-assisted procedures have been shown to be highly efficient for the Suzuki coupling of dichloropyrimidines, suggesting potential applicability to chloro-thiadiazoles for rapid and high-yielding synthesis. semanticscholar.orgbohrium.com

nih.govresearchgate.netsemanticscholar.orgbohrium.com| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene/MeOH | rt, 24h | Good to Excellent | |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100°C, 15 min | 74% |

Stille Coupling: The Stille reaction couples the chloro-thiadiazole with an organotin compound (organostannane) using a palladium catalyst. This reaction is known for its tolerance to a wide variety of functional groups. wikipedia.org Although the toxicity of organotin reagents is a drawback, the Stille coupling remains a valuable synthetic method. organic-chemistry.org Selective Stille couplings have been reported for 3-chloro-5-halo-4H-1,2,6-thiadiazin-4-ones, demonstrating the feasibility of this reaction on similar heterocyclic systems. nih.gov

Reactions Involving the Propoxy Group

The propoxy group, an ether linkage, is generally stable. However, under specific conditions, it can undergo cleavage or reactions on the alkyl chain.

Cleavage and Functionalization of the Ether Linkage

The ether bond in the propoxy group can be cleaved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The cleavage would yield 3-hydroxy-4-chloro-1,2,5-thiadiazole and propyl iodide or bromide.

Oxidation or Reduction of the Propoxy Chain

The propyl chain of the propoxy group is generally resistant to oxidation and reduction under mild conditions. However, strong oxidizing agents, particularly those that can react at a benzylic-like position, could potentially lead to oxidation. The position adjacent to the thiadiazole ring might exhibit some enhanced reactivity, analogous to a benzylic position, although to a lesser extent. libretexts.orgyoutube.com Strong oxidizing agents like potassium permanganate (B83412) under acidic conditions could potentially oxidize the propyl chain, although this would likely require forcing conditions and could also affect the thiadiazole ring. libretexts.orgyoutube.com

Reactivity of the 1,2,5-Thiadiazole (B1195012) Heterocycle

The 1,2,5-thiadiazole ring is an aromatic heterocycle characterized by high thermal stability. thieme-connect.dechemicalbook.com Its aromaticity also leads to a general reluctance to undergo electrophilic substitution reactions. The ring is, however, susceptible to nucleophilic attack and can undergo ring-opening or oxidation at the sulfur atom.

The sulfur atom in the 1,2,5-thiadiazole ring can be oxidized by common oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) to form the corresponding non-aromatic 1-oxide or 1,1-dioxide. chemicalbook.comnih.gov These S-oxidized derivatives exhibit different reactivity profiles compared to the parent thiadiazole. The 1,1-dioxide, for example, is more susceptible to nucleophilic attack and can undergo decomposition at elevated temperatures, liberating sulfur dioxide. nih.govmdpi.com

The thiadiazole ring can be cleaved under certain reductive or oxidative conditions. thieme-connect.de For instance, strong reducing agents can lead to desulfurization and the formation of 1,2-diamino compounds. Conversely, strong oxidation can also result in ring cleavage. Nucleophilic attack on the sulfur atom by organometallic reagents like Grignard or organolithium compounds can also lead to ring opening. thieme-connect.de

Oxidation of the Ring Sulfur Atom (Formation of Sulfoxides and Sulfones)

The sulfur atom within the 1,2,5-thiadiazole ring is susceptible to oxidation, a reaction characteristic of this heterocyclic system. This transformation disrupts the ring's aromaticity, leading to the formation of non-aromatic 1,2,5-thiadiazole 1-oxides (sulfoxides) and, upon further oxidation, 1,2,5-thiadiazole 1,1-dioxides (sulfones). thieme-connect.de This S-oxidation is generally accomplished with mild oxidizing agents. thieme-connect.de

While specific experimental studies detailing the oxidation of this compound are not prominently available in the literature, the expected reaction pathway follows the established reactivity of the parent ring system. The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard method for achieving this transformation. thieme-connect.de The initial oxidation would yield the corresponding sulfoxide, which is a chiral and stereogenic center. More forceful oxidation would lead to the achiral sulfone.

Table 1: Expected Oxidation Reactions and Products

| Reactant | Oxidizing Agent | Expected Product | Product Class |

|---|---|---|---|

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide | Sulfoxide |

| This compound | m-CPBA (>2 equiv.) | This compound 1,1-dioxide | Sulfone |

| This compound | Oxirane | This compound 1-oxide | Sulfoxide |

Reductive Transformations and Ring Opening Reactions

The 1,2,5-thiadiazole ring system exhibits stability towards a range of mild reducing agents. However, under more potent reductive conditions, the ring can undergo cleavage. thieme-connect.de A significant transformation is the desulfurization and reduction to form 1,2-diamine compounds, which can be valuable synthetic intermediates. thieme-connect.de

Furthermore, ring-opening reactions can be initiated by nucleophilic attack, particularly in highly halogenated thiadiazoles. For instance, studies on 3,4-dichloro-1,2,5-thiadiazole (B139948) have shown that it can react with metal amides, such as lithium bis(trimethylsilyl)amide (LiHMDS), to yield a stabilized ring-opened intermediate. researchgate.net This intermediate can then be trapped by various nucleophiles to create new, disubstituted thiadiazoles. researchgate.net While the single chlorine atom in this compound makes it less susceptible to this specific pathway than its dichloro analog, reductive transformations remain a potential reaction pathway.

Table 2: Potential Reductive Transformations

| Reducing Agent/Condition | Expected Transformation | Resulting Functional Group | Reference Compound |

|---|---|---|---|

| Powerful Reagents (e.g., Raney Nickel, LiAlH₄) | Reductive ring cleavage and desulfurization | 1,2-Diamine | General 1,2,5-Thiadiazoles thieme-connect.de |

| Metal Amides (e.g., LiHMDS) | Potential for nucleophilic attack and ring opening | Ring-opened intermediate | 3,4-Dichloro-1,2,5-thiadiazole researchgate.net |

Stability under Various Chemical and Thermal Conditions

The aromatic nature of the 1,2,5-thiadiazole ring confers considerable thermal stability. The parent compound, 1,2,5-thiadiazole, is reported to be stable at temperatures up to 220°C. thieme-connect.deresearchgate.net This stability is a general characteristic of the ring system. However, some substituted derivatives can be sensitive to other conditions; for example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) is known to undergo slow photochemical degradation. thieme-connect.de

Specific, detailed stability data for this compound is not extensively documented in publicly available literature. Safety data sheets for the closely related 3-chloro-4-methoxy-1,2,5-thiadiazole (B47599) often report "no data available" for chemical stability and reactivity, suggesting a lack of comprehensive studies on this specific subclass of compounds. echemi.com The compound is expected to be stable under standard storage conditions, typically in a dry, cool, and well-ventilated place. echemi.com The primary reactivity is anticipated at the C-Cl bond rather than through degradation of the core structure under typical synthetic conditions.

Table 3: General Stability Profile of the 1,2,5-Thiadiazole Ring

| Condition | Observation | Affected Compound Example |

|---|---|---|

| Thermal (Heating) | Stable up to 220°C | 1,2,5-Thiadiazole (unsubstituted) thieme-connect.deresearchgate.net |

| Photochemical (UV light) | Slow degradation observed | 3,4-Diphenyl-1,2,5-thiadiazole thieme-connect.de |

| Electrophilic Substitution | Generally resistant | 1,2,5-Thiadiazole (unsubstituted) researchgate.net |

| Mild Reducing Agents | Generally stable | General 1,2,5-Thiadiazoles thieme-connect.de |

Derivatization Strategies for Advanced Thiadiazole Structures

The most significant pathway for creating advanced structures from this compound involves the chemical transformation of the C-Cl bond. This bond is the primary locus of reactivity, allowing for the introduction of a wide variety of substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The synthesis of the title compound itself can be viewed as a derivatization of a precursor, 3-chloro-4-hydroxy-1,2,5-thiadiazole, which is alkylated with n-propyl iodide in an 86% yield. google.com

For further derivatization, the chlorine atom can be displaced by a range of nucleophiles. More advanced and versatile methods involve palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions. researchgate.net These reactions allow for the formation of carbon-carbon bonds, linking the thiadiazole core to various alkyl, alkenyl, alkynyl, and aryl groups. Although these reactions have been specifically detailed for 3,4-dichloro-1,2,5-thiadiazole, the principles are directly applicable to this compound. researchgate.net

Table 4: Representative Derivatization Reactions

| Reaction Type | Reagents/Catalyst | General Product Structure | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | 3-Amino/Alkoxy/Thio-4-propoxy-1,2,5-thiadiazole | Introduction of heteroatom-linked groups. |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-4-propoxy-1,2,5-thiadiazole | Formation of C-C bonds to aryl and heteroaryl systems. |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 3-Alkyl/Aryl/Alkenyl-4-propoxy-1,2,5-thiadiazole | Versatile C-C bond formation with organotin reagents. |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-4-propoxy-1,2,5-thiadiazole | Introduction of alkyne functionalities. |

Theoretical and Computational Investigations of 3 Chloro 4 Propoxy 1,2,5 Thiadiazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 3-Chloro-4-propoxy-1,2,5-thiadiazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would provide profound insights into its behavior. nih.govnih.gov

Electronic Structure, Molecular Orbital Analysis, and Charge Distribution

A fundamental aspect of understanding a molecule is the analysis of its electronic structure. DFT calculations can elucidate the distribution of electrons within this compound. Key areas of investigation would include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential across the molecule's surface. This is invaluable for predicting regions susceptible to electrophilic and nucleophilic attack. For the 1,2,5-thiadiazole (B1195012) ring, which is electron-deficient, the MEP would likely show positive potential, while the oxygen and nitrogen atoms would exhibit negative potential, indicating their role as potential sites for interaction. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov In substituted thiadiazoles, this gap is a crucial parameter for assessing their potential as electronic materials. repositorioinstitucional.mx For this compound, the HOMO is expected to be localized on the propoxy group and the thiadiazole ring, while the LUMO would likely be distributed over the electron-withdrawing chloro and thiadiazole moieties.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Thiadiazole Analog

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -3.91 |

| HOMO-LUMO Gap (ΔE) | 2.94 |

| Data is illustrative and based on findings for a functionally similar 1,2,4-thiadiazole (B1232254) derivative. nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) DFT calculations can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. These calculated shifts, when compared to experimental data, can confirm the proposed structure of this compound.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. researchgate.net This would predict the wavelength of maximum absorption (λ_max) corresponding to electronic transitions, such as the π-π* transitions common in aromatic heterocyclic systems. researchgate.net For donor-acceptor dyes based on benzo[c] isres.orgacs.orgnih.govthiadiazole, TD-DFT has been successfully used to model their absorption properties. acs.org

Table 2: Predicted Spectroscopic Data for an Analogous Thiadiazole Derivative

| Spectroscopy Type | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | 7.2-8.5 (Aromatic), 4.1 (CH₂), 1.8 (CH₂), 1.0 (CH₃) |

| ¹³C NMR Chemical Shift (ppm) | 160-170 (C=N), 115-130 (Aromatic C), 70 (O-CH₂), 22 (CH₂), 10 (CH₃) |

| UV-Vis λ_max (nm) | ~255 and ~290 |

| Values are hypothetical and extrapolated from general knowledge and data on similar heterocyclic systems. The UV-Vis data is based on findings for 3,4-dichloro-1,2,5-thiadiazole (B139948). researchgate.net |

Computational Modeling of Reaction Mechanisms and Energy Profiles

DFT can be employed to map out the potential energy surfaces of chemical reactions involving this compound. This includes identifying transition states, intermediates, and calculating activation energies. For instance, the vulnerability of the 1,2,5-thiadiazole 1,1-dioxide ring to nucleophiles has been studied computationally, revealing the favorability of such reactions. mdpi.com This type of analysis would be crucial for predicting the reactivity of the title compound, for example, in nucleophilic aromatic substitution reactions at the chlorinated position.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.gov For this compound, an MD simulation would reveal:

Conformational Flexibility: The propoxy chain can adopt various conformations. MD simulations would explore the accessible conformational space and determine the most stable or populated conformations.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. This is vital for understanding its physical properties like solubility and boiling point. Such simulations have been used to understand the binding interactions of thiadiazole analogues with biological targets. nih.gov

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules - QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. nih.govrsc.org A QTAIM analysis of this compound would:

Identify bond critical points (BCPs) for all covalent bonds, and potentially for non-covalent interactions.

Characterize the nature of these interactions (e.g., shared-shell for covalent bonds, closed-shell for ionic or van der Waals interactions) based on the properties of the electron density at the BCP.

Provide a quantitative measure of bond strength and polarity. This method has been applied to adamantane-1,3,4-thiadiazole derivatives to characterize intra- and intermolecular interactions, such as N–H⋯N hydrogen bonds and H–H bonding, which play a significant role in stabilizing crystal structures. nih.govrsc.org

Computational Studies on Molecular Geometry and Conformational Preferences

The first step in most computational studies is geometry optimization, which finds the lowest energy arrangement of atoms. For this compound, this would involve:

Determining Key Geometric Parameters: Bond lengths, bond angles, and dihedral angles would be calculated. For example, the planarity of the thiadiazole ring and the orientation of the propoxy and chloro substituents would be determined. Studies on similar systems have shown good agreement between DFT-calculated geometries and experimental X-ray diffraction data. nih.gov

Applications of 3 Chloro 4 Propoxy 1,2,5 Thiadiazole in Materials Science and Chemical Technologies

Polymer Chemistry: Integration into Functional Polymers and Copolymers

The incorporation of 1,2,5-thiadiazole (B1195012) units into polymer backbones is a well-established strategy for creating materials with low band gaps, a crucial property for organic electronic devices. thieme-connect.de While direct studies on polymers containing 3-Chloro-4-propoxy-1,2,5-thiadiazole are not prominent, the reactivity of the chloro substituent provides a clear pathway for its integration into polymeric structures. Through nucleophilic substitution reactions, the chlorine atom can be replaced by various functional groups, enabling the polymerization of this thiadiazole derivative.

The propoxy group, on the other hand, can enhance the solubility of the resulting polymers in common organic solvents, a critical factor for solution-based processing techniques used in the fabrication of large-area electronic devices. The combination of the electron-deficient thiadiazole ring and these functional groups can lead to the development of donor-acceptor copolymers with tunable electronic properties.

Organic Electronics and Optoelectronics

The unique electronic structure of 1,2,5-thiadiazole derivatives makes them prime candidates for a range of applications in organic electronics and optoelectronics.

Role in Charge-Transfer Complexes and Donor-Acceptor Systems

The electron-accepting nature of the 1,2,5-thiadiazole ring is fundamental to its role in forming charge-transfer (CT) complexes. researchgate.net In these systems, the thiadiazole unit is paired with an electron-donating molecule, leading to the formation of a new material with unique optical and electronic properties. The presence of both an electron-withdrawing chlorine atom and an electron-donating propoxy group on this compound suggests a nuanced role in donor-acceptor systems, potentially allowing for intramolecular charge transfer and fine-tuning of the material's energy levels. nih.gov

Potential in Organic Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), materials with low band gaps are essential for efficient light absorption. Donor-acceptor polymers incorporating 1,2,5-thiadiazole units have shown promise in achieving these low band gaps. rsc.org The electron-deficient nature of the thiadiazole core helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is beneficial for efficient charge separation and transport in a solar cell. The potential to functionalize this compound allows for its incorporation into polymer designs aimed at optimizing the performance of OPV devices.

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

The development of new materials is crucial for advancing OLED and OFET technologies. Naphtho[2,3-c] rsc.orgnih.govnih.govthiadiazole derivatives, for instance, have been investigated as light-emitting materials with good carrier transporting properties. rsc.org The tunable electronic properties of 1,2,5-thiadiazole derivatives, including this compound, make them attractive for use as electron-transporting or hole-transporting layers in OLEDs and as the active semiconductor in OFETs. Alkoxy-functionalized benzothiadiazole-based copolymers have demonstrated high charge carrier mobility in OFETs, highlighting the potential of the propoxy group in enhancing device performance. rsc.org

Coordination Chemistry: Ligand Design and Metal Complex Formation

The nitrogen and sulfur atoms within the 1,2,5-thiadiazole ring possess lone pairs of electrons that can coordinate with metal ions, enabling the formation of a wide array of metal complexes. researchgate.net This property allows for the design of ligands with specific electronic and steric properties for applications in catalysis, sensing, and molecular magnetism. nih.govnih.gov The substituents on the thiadiazole ring, such as the chloro and propoxy groups in this compound, can influence the coordination behavior of the ligand and the properties of the resulting metal complex. For example, the formation of luminescent metal-organic frameworks (MOFs) based on benzo[c] rsc.orgnih.govnih.govthiadiazole-dicarboxylic acid has been reported for sensing applications. acs.org

Chemical Synthesis and Catalysis: Application as a Building Block or Ligand Precursor

The reactivity of the chloro group in this compound makes it a valuable intermediate in chemical synthesis. thieme-connect.de It can serve as a precursor for the synthesis of more complex molecules through substitution reactions. The synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles has been demonstrated from monosubstituted glyoximes, indicating established synthetic routes to related structures. researchgate.net

In the field of catalysis, the 1,2,5-thiadiazole moiety can be incorporated into ligand structures to modulate the activity and selectivity of metal catalysts. While direct catalytic applications of this compound have not been extensively reported, the principles of ligand design suggest its potential as a precursor for novel ligands in various catalytic transformations. mdpi.com

Advanced Functional Materials Development (e.g., sensors, smart materials)

The exploration of novel organic molecules for advanced functional materials has identified the 1,2,5-thiadiazole scaffold as a promising candidate due to its inherent electronic properties, thermal stability, and structural planarity. While direct research on this compound in the context of materials science is not extensively documented, an analysis of its structural components—the 1,2,5-thiadiazole ring, a chloro substituent, and a propoxy substituent—allows for scientifically grounded inferences about its potential applications in sensors and smart materials.

The 1,2,5-thiadiazole ring is known for its electron-accepting nature, which makes it a valuable building block for donor-acceptor type materials used in organic electronics. researchgate.net The electronic and optical properties of materials incorporating this scaffold can be finely tuned by the introduction of various substituents. researchgate.netnih.gov This tunability is a critical factor in the development of advanced functional materials.

The substituents on the this compound molecule, namely the chlorine atom and the propoxy group, are expected to significantly influence its electronic characteristics. The chlorine atom, being an electron-withdrawing group, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Theoretical and spectroscopic studies on chloro-substituted 1,2,5-thiadiazoles have provided insights into their electronic structures. researchgate.netpku.edu.cn For instance, computational studies using Density Functional Theory (DFT) have been employed to understand the impact of substituents on the electronic properties of thiadiazole-based polymers. researchgate.net

Conversely, the propoxy group (-O-CH₂CH₂CH₃) is generally considered an electron-donating group due to the presence of the oxygen atom with lone pairs of electrons. The presence of an alkoxy group can raise the HOMO energy level and decrease the band gap of a conjugated system, which can enhance intramolecular charge transfer. researchgate.net This push-pull electronic effect, created by the opposing natures of the chloro and propoxy substituents, could lead to interesting photophysical properties in this compound, making it a potential candidate for use in fluorescent sensors or as a component in electrochromic materials.

The development of sensors often relies on materials that exhibit a measurable change in properties in response to a specific analyte. The 1,2,5-thiadiazole ring's reactivity and electronic sensitivity to its environment could be harnessed for this purpose. For example, the interaction of the sulfur or nitrogen atoms in the thiadiazole ring with metal ions or other analytes could lead to a detectable change in the molecule's absorption or fluorescence spectrum.

In the realm of smart materials, which respond to external stimuli such as light, temperature, or electric fields, the tunable electronic nature of 1,2,5-thiadiazole derivatives is advantageous. Polymers incorporating the 1,2,5-thiadiazole scaffold have been investigated for their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.govrsc.org The specific combination of substituents in this compound could impart properties suitable for these or other smart material applications, such as dielectric materials or materials with non-linear optical properties.

While detailed experimental data for this compound in materials science applications is not yet available, the known characteristics of the 1,2,5-thiadiazole core and the predictable electronic effects of its substituents provide a strong basis for its potential in the development of novel sensors and smart materials. Further computational and experimental research is warranted to fully elucidate the capabilities of this compound.

Interactive Data Table: Physicochemical Properties of 1,2,5-Thiadiazole and Related Derivatives

The following table presents a comparison of physicochemical properties for the parent 1,2,5-thiadiazole and some of its derivatives to provide context for the potential properties of this compound.

Structure Property Relationships and Design Principles for 1,2,5 Thiadiazole Derivatives

Impact of Substituents on Electronic and Optical Properties

The electronic and optical properties of 1,2,5-thiadiazole (B1195012) derivatives are highly sensitive to the nature of the substituents attached to the heterocyclic ring. The interplay of electron-donating and electron-withdrawing groups can be leveraged to modulate the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn dictates the absorption and emission characteristics of the molecule.

The 1,2,5-thiadiazole ring itself is electron-deficient. The introduction of a chlorine atom at the 3-position further enhances this electron-withdrawing character through its inductive effect. Conversely, the propoxy group at the 4-position acts as an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the ring. This "push-pull" substitution pattern is a common strategy in the design of organic chromophores and fluorophores.

In the case of 3-Chloro-4-propoxy-1,2,5-thiadiazole , the electron-donating propoxy group would be expected to raise the HOMO energy level, while the electron-withdrawing chloro group would lower the LUMO energy level. This would likely result in an absorption maximum in the near-UV or visible region. The luminescence properties, if any, would also be dictated by the efficiency of the intramolecular charge transfer from the propoxy group to the chloro-substituted thiadiazole ring. Studies on other luminescent thiadiazole derivatives have shown that the emission color can range from blue to red depending on the specific substituents and their arrangement. beilstein-journals.orgresearchgate.net

Table 1: Predicted Electronic and Optical Properties of this compound Based on Analogous Systems

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Energy Level | Relatively high | Influence of the electron-donating propoxy group. |

| LUMO Energy Level | Relatively low | Influence of the electron-withdrawing chloro and thiadiazole ring. |

| HOMO-LUMO Gap | Relatively small | Combined effect of the "push-pull" substituents. |

| Absorption Maximum | Bathochromic shift (compared to unsubstituted thiadiazole) | Intramolecular charge transfer character. dergipark.org.tr |

| Luminescence | Potential for fluorescence | Common feature in donor-acceptor substituted thiadiazoles. beilstein-journals.orgresearchgate.net |

Influence of Molecular Architecture on Self-Assembly and Supramolecular Chemistry

The molecular architecture of 1,2,5-thiadiazole derivatives plays a crucial role in their self-assembly into ordered supramolecular structures. Intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking are the primary driving forces behind the formation of these assemblies. The presence and orientation of substituents like the chloro and propoxy groups in This compound significantly influence these interactions.

The chlorine atom can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as a nitrogen or sulfur atom. acs.orgnih.gov Studies on halogenated benzothiadiazole derivatives have demonstrated the importance of halogen bonds (e.g., F···Br, F···S, Br···S, and Br···N) in directing the two-dimensional self-assembly of these molecules on surfaces. acs.orgnih.gov It is therefore plausible that the chlorine atom in This compound could direct its crystal packing through similar halogen bonding motifs.

The planar, aromatic 1,2,5-thiadiazole ring itself is prone to π-π stacking interactions, which are fundamental to the organization of many organic electronic materials. The combination of these various intermolecular forces dictates the final crystal packing and morphology of the solid-state material, which in turn affects its bulk properties.

Rational Design of Thiadiazole-Based Scaffolds for Specific Material Functions

The tunability of the 1,2,5-thiadiazole scaffold makes it an attractive building block for the rational design of functional materials, particularly in the field of organic electronics. By carefully selecting substituents, researchers can engineer molecules with desired properties for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netnih.gov

The electron-deficient nature of the 1,2,5-thiadiazole ring makes it a good electron-accepting unit. When combined with electron-donating moieties, it can lead to materials with low LUMO energy levels, which is a key requirement for n-type organic semiconductors. researchgate.net The introduction of a chlorine atom, as in This compound , further enhances this electron-accepting character.

The propoxy group, being an electron donor, contributes to a "push-pull" system that can be beneficial for charge transport and light absorption in organic electronic devices. The alkoxy chains also often improve the solubility of the material, which is crucial for solution-based processing techniques used in the fabrication of large-area and flexible electronics.

The design principles for thiadiazole-based functional materials often involve:

Tuning Frontier Molecular Orbital Energies: As discussed in section 7.1, the HOMO and LUMO levels can be precisely controlled through the choice of substituents to match the energy levels of other materials in a device, facilitating efficient charge injection and transport.

Controlling Intermolecular Interactions: The molecular packing in the solid state is critical for charge transport. The design of the molecular architecture to promote favorable π-π stacking and other intermolecular interactions is a key strategy. acs.orgnih.gov

Enhancing Solubility and Processability: The incorporation of appropriate side chains, such as the propoxy group, is essential for achieving good solubility in common organic solvents, enabling the use of cost-effective fabrication methods.

While This compound itself has not been extensively studied as a functional material, its structural motifs are present in more complex molecules designed for organic electronics.

Correlations between Structural Modifications and Chemical Reactivity

The chemical reactivity of the 1,2,5-thiadiazole ring is significantly influenced by its substituents. The parent 1,2,5-thiadiazole is a relatively stable aromatic system. thieme-connect.de However, the introduction of substituents like the chloro and propoxy groups in This compound alters the electron density distribution in the ring and can activate it towards certain reactions.

The chlorine atom, being a good leaving group, makes the 3-position of the thiadiazole ring susceptible to nucleophilic substitution reactions. Halogenated 1,2,5-thiadiazoles are known to react with various nucleophiles to displace the halide. thieme-connect.de This reactivity provides a synthetic handle for further functionalization of the thiadiazole core. For example, a similar 5-chloro-substituted 1,2,3-thiadiazole (B1210528) has been shown to undergo C-nucleophilic substitution. rsc.org

The propoxy group, on the other hand, is an electron-donating group and would tend to increase the electron density of the ring, potentially deactivating it towards electrophilic attack. However, 1,2,5-thiadiazoles are generally reluctant to undergo electrophilic substitution reactions. thieme-connect.de The primary site of electrophilic attack, if it occurs, is often the sulfur atom, leading to S-oxidation.

The presence of both an electron-withdrawing chloro group and an electron-donating propoxy group creates a polarized system. The reactivity of This compound would be a balance of these opposing electronic effects. It is likely that nucleophilic substitution at the carbon bearing the chlorine atom would be the most facile reaction pathway.

Stereoelectronic Effects of Chloro and Propoxy Groups

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the molecular structure and reactivity. In This compound , the stereoelectronic effects of the chloro and propoxy groups are critical in determining the molecule's preferred conformation and its interactions with other molecules.

The chlorine atom possesses lone pairs of electrons, and its interaction with the adjacent π-system of the thiadiazole ring can influence the ring's electronic structure. The propoxy group has a more pronounced stereoelectronic effect due to the presence of the oxygen atom and the flexible propyl chain. The lone pairs on the oxygen atom can align with the π-system of the ring, leading to a planar or near-planar conformation of the C-O-C-C bond to maximize resonance stabilization. This is a common feature in alkoxy-substituted aromatic systems.

Furthermore, the conformation of the propoxy group can be influenced by interactions with the adjacent chloro substituent. Steric hindrance between the propyl chain and the chlorine atom could lead to a preferred rotational isomer. Research on other heterocyclic amides has shown that switching a heteroatom can dramatically alter the amide conformation due to stereoelectronic effects, leading to different biological activities. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-hydroxy-1,2,5-thiadiazole |

| benzothiadiazole |

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of 1,2,5-thiadiazoles has been a subject of considerable research, with methodologies evolving to improve efficiency, yield, and substrate scope. researchgate.net Historically, the construction of the 1,2,5-thiadiazole (B1195012) ring often involves the reaction of 1,2-diamines or related compounds with sulfur-based reagents like sulfur monochloride or dichloride. chemicalbook.comthieme-connect.de While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.

Recent years have witnessed the emergence of novel synthetic strategies that could be pivotal for the future production of 3-Chloro-4-propoxy-1,2,5-thiadiazole and its derivatives. thieme-connect.comconsensus.app These include:

Innovative Reagents: The use of alternative sulfur sources, such as tetrasulfur tetranitride (S₄N₄), has shown promise in the synthesis of 1,2,5-thiadiazoles from ketoximes. thieme-connect.com Although S₄N₄ is explosive, its complexes can be used more safely and offer different reactivity profiles. thieme-connect.com

Transformations from Other Heterocycles: The conversion of other heterocyclic systems into the 1,2,5-thiadiazole ring is an emerging area. This approach can provide access to novel substitution patterns that are difficult to achieve through traditional methods.

Mediated Synthesis: Recent studies have demonstrated the use of mediators, such as trifluoroacetic anhydride, to facilitate the synthesis of functionalized 1,2,5-thiadiazoles from N-tert-butanesulfinamides containing a nitro group. organic-chemistry.org

Future research will likely focus on developing catalytic and more environmentally benign synthetic methods. The goal is to create more direct and atom-economical routes to asymmetrically substituted 1,2,5-thiadiazoles like this compound. Such advancements would not only be academically significant but also crucial for the cost-effective production of these compounds for potential large-scale applications.

Exploration of Advanced Materials Applications beyond Current Scope

The inherent electronic properties of the 1,2,5-thiadiazole ring, particularly its electron-accepting nature, make it a highly attractive building block for advanced materials. researchgate.netnih.gov While currently recognized as a useful synthetic intermediate, the future for this compound likely lies in its application in organic electronics and functional polymers.

Organic Electronics: The 1,2,5-thiadiazole moiety and its fused derivatives, like 2,1,3-benzothiadiazole, are being extensively investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the thiadiazole ring can be harnessed to create materials with tunable emission colors and improved charge transport properties. patsnap.comrsc.org

Organic Solar Cells (OSCs): Benzo[c] thieme-connect.comworldscientific.comresearchgate.netthiadiazole-based materials have been successfully used as electron acceptors in ternary polymer solar cells, achieving high power conversion efficiencies. rsc.org

Organic Semiconductors: The low-lying HOMO and LUMO energy levels of many thiadiazole derivatives make them excellent candidates for n-type organic semiconductors, which are essential components of organic electronic circuits. mdpi.com

By strategically modifying the propoxy and chloro substituents on the this compound core, it may be possible to fine-tune the electronic and photophysical properties to design novel materials for these applications.

High-Performance Polymers: The incorporation of the rigid and electron-deficient 1,2,5-thiadiazole unit into polymer backbones can lead to materials with enhanced thermal stability, unique optical properties, and interesting electrochemical behavior. Future research could explore the polymerization of functionalized this compound monomers to create new classes of high-performance polymers.

Integration with Artificial Intelligence and Machine Learning for Materials Discovery

For a compound like this compound and its potential derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data from known thiadiazole compounds to predict the properties of new, hypothetical derivatives. researchgate.netnih.gov This can include predicting electronic properties, stability, and even potential biological activity. researchgate.netscite.ai

High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of molecules based on the 1,2,5-thiadiazole scaffold. electronicsonline.net.au This allows researchers to identify the most promising candidates for synthesis and experimental validation, saving significant time and resources. electronicsonline.net.au For instance, AI algorithms could suggest modifications to the propoxy group or replacement of the chlorine atom to optimize the compound for a specific electronic application.

Accelerated Discovery: By combining AI-driven predictions with automated synthesis and characterization, a closed-loop system for accelerated materials discovery can be established. electronicsonline.net.au This approach has already shown success in finding new molecules for perovskite solar cells and can be adapted for the discovery of novel thiadiazole-based materials. electronicsonline.net.au

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The future exploration of this compound and its analogues will necessitate a highly interdisciplinary approach, bridging the gap between fundamental chemistry and applied materials science. The successful development of new technologies based on this compound will depend on the seamless collaboration between experts from various fields:

Synthetic Chemists: Their role will be to develop the novel and efficient synthetic routes discussed earlier, providing a library of derivatives with systematically varied substituents. mdpi.com

Computational Chemists: They will employ quantum chemical calculations and molecular modeling to understand the structure-property relationships of these new compounds and to guide the design of molecules with specific functionalities. rsc.org

Materials Scientists and Engineers: This group will be responsible for fabricating the synthesized compounds into functional devices, such as OLEDs, solar cells, or sensors, and characterizing their performance.

Data Scientists: Their expertise will be crucial in developing and applying the AI and ML models needed for predictive screening and accelerated discovery.

This synergistic approach, where computational prediction, chemical synthesis, and material characterization inform each other, will be the cornerstone of future innovation in this area. The study of thiadiazole-containing expanded heteroazaporphyrinoids and donor-acceptor compounds for organic electronics are prime examples of such successful interdisciplinary efforts. rsc.orgresearchgate.net

Q & A

Q. How can researchers integrate experimental and computational data to optimize this compound derivatives for specific targets?

- Methodological Answer :

- QSAR Modeling : Use CoMFA/CoMSIA on datasets (n > 50 analogs) to correlate logP, polar surface area, and IC values .

- Fragment-Based Design : Combine crystallography (e.g., protein-ligand structures) with DFT-predicted substituent effects .

Tables for Key Data

Table 1 : Comparative Reactivity of C4-Substituted Thiadiazoles

| Substituent | Reaction Rate (k, Ms) | LogP | Enzymatic IC (µM) |

|---|---|---|---|

| Propoxy | 0.45 | 2.1 | 0.8 (5-HT) |

| Methoxy | 0.62 | 1.8 | 1.2 (5-HT) |

| Morpholino | 0.28 | 0.9 | 2.5 (5-HT) |

| Data from |

Table 2 : Optimized Synthesis Conditions for this compound

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 80–85°C | 90 |

| Solvent | DMF | 85 |

| Base | NaOPr | 88 |

| Reaction Time | 12 hours | 92 |

| Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.